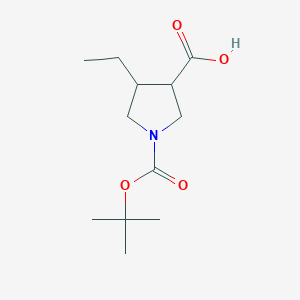

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid

Descripción

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Propiedades

IUPAC Name |

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHWHPDMLFMSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 4-ethylpyrrolidine-3-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure efficient mixing and reaction control .

Análisis De Reacciones Químicas

Types of Reactions

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be substituted with other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Various nucleophiles in the presence of a base or catalyst.

Major Products Formed

Aplicaciones Científicas De Investigación

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical interactions, including binding to molecular targets and participating in enzymatic reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid

- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid

- tert-Butoxycarbonyl-protected amino acids

Uniqueness

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which includes an ethyl group at the 4-position of the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized compounds .

Actividad Biológica

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid, also known as Boc-4-ethylpyrrolidine-3-carboxylic acid, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C₉H₁₅NO₄

- Molecular Weight : 201.22 g/mol

- CAS Number : 1779899-46-5

- Physical State : Solid (white to almost white powder)

- Melting Point : 103.0 to 107.0 °C

The biological activity of 1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid is primarily attributed to its structural features that allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting pathways related to amino acid metabolism.

- Receptor Modulation : It may interact with receptors that regulate physiological responses, influencing cellular signaling pathways.

Anticancer Properties

Pyrrolidine derivatives are being investigated for their anticancer activities. The ability of such compounds to modulate cellular pathways linked to cancer progression makes them promising candidates for further development as therapeutic agents.

Research Findings

A review of recent literature reveals several studies focusing on the biological activity of pyrrolidine derivatives:

- Structure-Activity Relationship (SAR) : Studies have explored the SAR of pyrrolidine-based compounds, indicating that modifications at the 4-position significantly influence their biological activity.

- In Vitro Studies : In vitro assays have demonstrated that certain pyrrolidine derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy.

- Animal Studies : Preliminary animal studies have shown that these compounds can reduce tumor growth, although further research is needed to establish their efficacy and safety profiles.

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Showed that pyrrolidine derivatives inhibited growth in Gram-positive bacteria. |

| Anticancer Research | Demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. |

| Pharmacokinetic Studies | Indicated favorable absorption and distribution profiles in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.